methyl 3,5-di-O-caffeoyl quinate methyl 3,5-di-O-caffeoyl quinate Methyl 3,5-di-O-caffeoyl quinate is a methyl ester resulting from the formal condensation of the carboxy group of 3,5-di-O-caffeoyl quinic acid with methanol. Isolated from Suaeda glauca and Dichrocephala bicolor, it exhibits hepatoprotective activity. It has a role as a metabolite and a hepatoprotective agent. It is a methyl ester, a tertiary alcohol, a member of catechols, a cinnamate ester and a secondary alcohol. It derives from a 3,5-di-O-caffeoyl quinic acid.
methyl 3,5-di-O-caffeoyl quinate is a natural product found in Artemisia ludoviciana and Artemisia indica with data available.
Brand Name: Vulcanchem
CAS No.: 159934-13-1
VCID: VC0190968
InChI: InChI=1S/C26H26O12/c1-36-25(34)26(35)12-20(37-22(31)8-4-14-2-6-16(27)18(29)10-14)24(33)21(13-26)38-23(32)9-5-15-3-7-17(28)19(30)11-15/h2-11,20-21,24,27-30,33,35H,12-13H2,1H3/b8-4+,9-5+/t20-,21-,24?,26?/m1/s1
SMILES: COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O
Molecular Formula: C26H26O12
Molecular Weight: 530.48

methyl 3,5-di-O-caffeoyl quinate

CAS No.: 159934-13-1

Cat. No.: VC0190968

Molecular Formula: C26H26O12

Molecular Weight: 530.48

* For research use only. Not for human or veterinary use.

methyl 3,5-di-O-caffeoyl quinate - 159934-13-1

Specification

CAS No. 159934-13-1
Molecular Formula C26H26O12
Molecular Weight 530.48
IUPAC Name methyl (3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate
Standard InChI InChI=1S/C26H26O12/c1-36-25(34)26(35)12-20(37-22(31)8-4-14-2-6-16(27)18(29)10-14)24(33)21(13-26)38-23(32)9-5-15-3-7-17(28)19(30)11-15/h2-11,20-21,24,27-30,33,35H,12-13H2,1H3/b8-4+,9-5+/t20-,21-,24?,26?/m1/s1
SMILES COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O

Introduction

Chemical Structure and Properties

Molecular Composition and Structure

Methyl 3,5-di-O-caffeoyl quinate has the molecular formula C26H26O12 with a molecular weight of approximately 530.5 g/mol . The IUPAC name for this compound is methyl (3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate . Its structure features two caffeoyl groups attached to the 3 and 5 positions of a quinic acid backbone, with a methyl ester group at the carboxylic acid position.

Chemical Classification

Methyl 3,5-di-O-caffeoyl quinate is classified as a methyl ester resulting from the formal condensation of the carboxy group of 3,5-di-O-caffeoyl quinic acid with methanol . It belongs to several chemical categories including:

  • Methyl esters

  • Tertiary alcohols

  • Catechols (compounds with two hydroxyl groups attached to an aromatic ring)

  • Cinnamate esters

  • Secondary alcohols

The compound is functionally related to 3,5-di-O-caffeoyl quinic acid and belongs to the caffeoylquinic acid family of compounds, which feature different arrangements of caffeoyl groups on a quinic acid backbone.

Natural Sources and Occurrence

Plant Distribution

Methyl 3,5-di-O-caffeoyl quinate has been isolated from several plant species across different families:

  • Suaeda glauca, a salt-tolerant shrub found in coastal regions

  • Dichrocephala bicolor, a flowering plant native to tropical and subtropical areas

  • Artemisia ludoviciana and Artemisia indica

Additionally, the related compound methyl-3,5-di-O-caffeoyl-epi-quinate has been isolated from Ainsliaea acerifolia . These diverse sources suggest the compound may be more widely distributed in the plant kingdom than currently documented.

Biological Activities

Hepatoprotective Effects

One of the most significant biological activities of methyl 3,5-di-O-caffeoyl quinate is its hepatoprotective effect. Studies have demonstrated that this compound exhibits protective properties for liver cells, potentially reducing damage from various toxic agents . The mechanism appears to involve the compound's antioxidant properties, with the catechol groups in the caffeoyl moieties contributing to reducing oxidative stress in the liver.

Effects on Bone Metabolism

Research has revealed that methyl-3,5-di-O-caffeoyl-epi-quinate (a closely related compound) has significant effects on bone metabolism. A 2018 study demonstrated that this compound inhibits receptor activator of nuclear factor-κB ligand (RANKL)-induced formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts . The compound also inhibited the expression of osteoclast marker genes and suppressed RANKL-induced activation of key signaling molecules including p38, Akt, and extracellular signal-regulated kinase (ERK) .

Furthermore, it was found to affect the expression of nuclear factor of activated T-cell (NFATc1), which is a key regulator of osteoclast differentiation . These findings suggest that the compound may have potential applications in conditions involving excessive bone resorption, such as osteoporosis.

Other Pharmacological Activities

Additional biological activities of methyl 3,5-di-O-caffeoyl quinate include:

  • Inhibition of advanced glycation end products (AGEs) formation, which has implications for diabetes and aging-related complications

  • Cytotoxicity against human cervix carcinoma HeLa cells, suggesting potential anticancer properties

  • Antiviral activity against Respiratory Syncytial Virus (RSV)

  • Antioxidant effects due to the presence of catechol groups in its structure

Table 1 summarizes the key biological activities of methyl 3,5-di-O-caffeoyl quinate based on current research findings:

Biological ActivityKey FindingsReference
HepatoprotectiveProtects liver cells from damage; Reduces oxidative stress in liver tissue
Inhibition of Osteoclast Differentiation*Inhibits RANKL-induced osteoclast formation; Suppresses NFATc1 expression
AntioxidantCatechol groups contribute to free radical scavenging
AGE InhibitionInhibits formation of advanced glycation end products
CytotoxicityShows cytotoxic effects against HeLa cancer cells
AntiviralDemonstrates activity against RSV

*Observed in the closely related methyl-3,5-di-O-caffeoyl-epi-quinate

Biochemical Mechanisms

Molecular Targets and Signaling Pathways

Methyl 3,5-di-O-caffeoyl quinate and its related compounds affect several key molecular targets and signaling pathways:

  • RANK Signaling Pathway: The compound suppresses osteoclast differentiation by downregulating RANK signaling pathways .

  • NFATc1 Expression: It inhibits the expression of NFATc1, a critical transcription factor in osteoclast differentiation .

  • Kinase Activation: The compound inhibits RANKL-induced activation of p38, Akt, and ERK kinases, which are important in cell differentiation and survival pathways .

  • AGE Formation Pathway: Methyl 3,5-di-O-caffeoyl quinate interacts with pathways related to the formation of advanced glycation end products, which are implicated in diabetes complications and aging processes.

Structure-Activity Relationships

The biological activities of methyl 3,5-di-O-caffeoyl quinate are closely related to its structural features:

  • The catechol groups in the caffeoyl moieties contribute significantly to its antioxidant properties

  • The specific positioning of the caffeoyl groups at the 3 and 5 positions of the quinic acid backbone may influence its binding affinity to target proteins

  • The methyl ester group differentiates it from the parent 3,5-di-O-caffeoyl quinic acid, potentially affecting its bioavailability and pharmacokinetic properties

Comparative Analysis with Related Compounds

The caffeoylquinic acid family includes several compounds related to methyl 3,5-di-O-caffeoyl quinate. Table 2 presents a comparison of these compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Biological ActivitiesNatural Sources
Methyl 3,5-di-O-caffeoyl quinateC26H26O12530.5Hepatoprotective, antioxidant, AGE inhibitionSuaeda glauca, Dichrocephala bicolor, Artemisia species
3,4-Dicaffeoylquinic acidC25H24O12516.4AntioxidantGardenia jasminoides, Farfugium japonicum, other organisms
4,5-Dicaffeoylquinic acidC25H24O12516.4AntioxidantVarious plant species

The differences in biological activities among these compounds highlight the importance of the specific arrangement of caffeoyl groups on the quinic acid backbone and the presence or absence of the methyl ester group.

Research Applications and Future Directions

Future Research Directions

Several promising research directions could further elucidate the potential of methyl 3,5-di-O-caffeoyl quinate:

  • Comprehensive pharmacokinetic and bioavailability studies to better understand its metabolism and distribution in the body.

  • More detailed investigation of structure-activity relationships through the synthesis and testing of derivatives.

  • Clinical studies to assess efficacy and safety in relevant disease models.

  • Exploration of synergistic effects with other bioactive compounds.

  • Development of efficient synthesis methods to facilitate larger-scale production for research and potential commercial applications.

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